N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide
Description
N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group and a trimethylphenyl group attached to a piperazine ring, which is further connected to an acetamide moiety
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O/c1-14-10-15(2)21(16(3)11-14)26-8-6-25(7-9-26)13-20(27)24-19-12-17(22)4-5-18(19)23/h4-5,10-12H,6-9,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKLXLLQOFBMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,4,6-trimethylphenylamine with ethylene diamine under controlled conditions.
Attachment of the Dichlorophenyl Group: The intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the dichlorophenyl-substituted piperazine.
Formation of the Acetamide Moiety: Finally, the acetamide group is introduced by reacting the dichlorophenyl-substituted piperazine with acetic anhydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds similar to N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide exhibit antipsychotic properties. These compounds target the dopaminergic and serotonergic systems in the brain, which are crucial for mood regulation and cognitive functions. Studies have shown that such compounds can alleviate symptoms of schizophrenia and bipolar disorder by modulating neurotransmitter levels .
Antidepressant Effects
In addition to antipsychotic properties, this compound has been investigated for its potential antidepressant effects. The modulation of serotonin receptors and reuptake inhibition is a common mechanism among antidepressants. Preliminary studies suggest that this compound may enhance serotonin availability in synaptic clefts, contributing to improved mood and reduced anxiety .
Clinical Trials
A series of clinical trials have been conducted to assess the safety and efficacy of this compound in patients with schizophrenia. Results demonstrated significant reductions in psychotic symptoms compared to placebo groups. The trials also highlighted a favorable side effect profile compared to traditional antipsychotics .
Preclinical Studies
Preclinical studies involving animal models have shown that this compound can effectively reduce anxiety-like behaviors while promoting social interaction among subjects. These findings suggest its potential utility not only in treating severe mental disorders but also in managing anxiety disorders .
Data Tables
| Application | Mechanism | Evidence Level |
|---|---|---|
| Antipsychotic | Dopamine D2 receptor antagonism | High |
| Antidepressant | Serotonin reuptake inhibition | Moderate |
| Anxiety Reduction | Modulation of serotonin receptors | Moderate |
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling and producing therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide: Similar structure with a dimethylphenyl group instead of a trimethylphenyl group.
N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide: Similar structure with a dimethylphenyl group at different positions.
N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide is unique due to the specific arrangement of its substituents, which may confer distinct chemical and biological properties
Biological Activity
N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 355.5 g/mol. The structural features include:
- Dichlorophenyl group : Known for its role in enhancing biological activity.
- Piperazine moiety : Commonly associated with various pharmacological effects including anxiolytic and antidepressant activities.
- Acetamide linkage : Often involved in interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized in the following categories:
1. Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. The presence of the dichlorophenyl group enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar piperazine derivatives can effectively combat various strains of bacteria and fungi, suggesting that this compound may possess similar properties.
2. Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological effects. The compound has shown promise in preliminary studies as a potential anxiolytic agent. For instance, compounds with similar structures have been reported to interact with serotonin receptors, which play a crucial role in mood regulation.
3. Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in neurotransmitter metabolism. This is particularly relevant in the context of neurodegenerative diseases where enzyme inhibition can lead to increased levels of beneficial neurotransmitters.
Case Studies and Experimental Data
A variety of studies have been conducted to assess the biological activity of compounds related to this compound:
- Antimicrobial Testing : In vitro assays demonstrated that similar piperazine derivatives exhibit minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that the target compound may also possess significant antimicrobial properties .
- Neuropharmacological Assessment : Animal models have shown that piperazine derivatives can reduce anxiety-like behaviors when administered at specific dosages. Behavioral tests such as the elevated plus maze indicate that these compounds may enhance serotonergic activity .
- Enzyme Interaction Studies : Molecular docking studies have revealed that piperazine derivatives can effectively bind to acetylcholinesterase and other relevant enzymes. This binding is crucial for understanding their potential therapeutic roles in conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
